Bacteriochlorin a

Description

Properties

CAS No. |

103428-20-2 |

|---|---|

Molecular Formula |

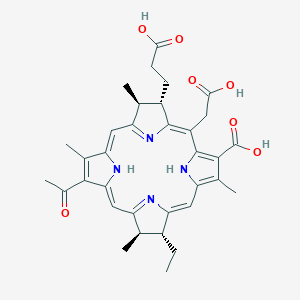

C34H38N4O7 |

Molecular Weight |

614.7 g/mol |

IUPAC Name |

(7R,8R,17S,18S)-12-acetyl-18-(2-carboxyethyl)-20-(carboxymethyl)-7-ethyl-3,8,13,17-tetramethyl-7,8,17,18,21,23-hexahydroporphyrin-2-carboxylic acid |

InChI |

InChI=1S/C34H38N4O7/c1-7-19-14(2)22-13-27-30(18(6)39)16(4)24(36-27)11-23-15(3)20(8-9-28(40)41)32(37-23)21(10-29(42)43)33-31(34(44)45)17(5)25(38-33)12-26(19)35-22/h11-15,19-20,36,38H,7-10H2,1-6H3,(H,40,41)(H,42,43)(H,44,45)/t14-,15+,19-,20+/m1/s1 |

InChI Key |

MILOJLOJFSWAGE-ITKAJJHTSA-N |

SMILES |

CCC1C(C2=NC1=CC3=C(C(=C(N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C(=O)C)C)C)CCC(=O)O)CC(=O)O)C(=O)O)C)C |

Isomeric SMILES |

CC[C@@H]1[C@H](C2=NC1=CC3=C(C(=C(N3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)N5)C(=O)C)C)C)CCC(=O)O)CC(=O)O)C(=O)O)C)C |

Canonical SMILES |

CCC1C(C2=NC1=CC3=C(C(=C(N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C(=O)C)C)C)CCC(=O)O)CC(=O)O)C(=O)O)C)C |

Synonyms |

bacteriochlorin a |

Origin of Product |

United States |

Scientific Research Applications

Photodynamic Therapy (PDT)

Mechanism and Efficacy

Bacteriochlorin a has been extensively studied for its role as a photosensitizer in PDT, particularly in treating cancer. The compound absorbs light in the range of 720–850 nm, allowing for deeper tissue penetration compared to traditional photosensitizers like Photofrin, which absorbs at 630 nm. This property is crucial for targeting pigmented tumors, such as melanoma, where melanin can absorb light and hinder treatment efficacy .

Case Studies

- Melanoma Treatment : A study demonstrated that synthetic bacteriochlorins showed significant efficacy in in vivo models of melanoma, outperforming established photosensitizers. The synthetic bacteriochlorins led to a survival advantage and a notable cure rate in treated mice .

- Glycine-Modified Bacteriochlorins : Research on glycine-modified bacteriochlorins revealed enhanced stability and singlet oxygen generation efficiency, making them suitable for targeting resistant cancer cells. These modifications improved cellular uptake in MCF-7 breast cancer cells, indicating potential for more effective PDT protocols .

Nanotechnology Applications

This compound is being explored for its potential in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its amphiphilic nature allows it to be conjugated with various polymers to enhance solubility and bioavailability.

Research Findings

- Micellar Formulations : Studies have shown that bacteriochlorin-based micelles can effectively deliver drugs to tumor sites, improving therapeutic outcomes . The use of Pluronic-based micelles has been investigated to encapsulate bacteriochlorins, facilitating targeted delivery and controlled release of therapeutic agents.

Solar Energy Conversion

The unique photophysical properties of this compound also make it an attractive candidate for solar energy applications. Its ability to absorb light efficiently can be harnessed in the development of solar cells and photoconversion systems.

Potential Developments

- Photovoltaic Devices : Research into the use of bacteriochlorins in photovoltaic devices aims to improve the efficiency of light harvesting and energy conversion processes. This could lead to advancements in sustainable energy technologies .

Comparison of Bacteriochlorin Derivatives

The following table summarizes the properties and applications of different bacteriochlorin derivatives:

Comparison with Similar Compounds

Structural Differentiation

Table 1: Key Structural and Electronic Properties

| Compound | π-Electrons | HOMO-LUMO Gap (V) | Key Applications |

|---|---|---|---|

| Porphyrin | 22 | 1.90–2.10 | Catalysis, sensors |

| Chlorin | 20 | ~1.60* | Photosynthesis, DSSCs |

| Bacteriochlorin a | 18 | 1.29–1.50 | NIR imaging, photodynamic therapy |

Electrochemical Behavior

This compound exhibits a smaller electrochemical HOMO-LUMO gap (1.29–1.50 V) than metal-substituted bacteriochlorophyll a (1.52–1.60 V) and nonplanar porphyrins (1.90–2.10 V) . The reduced gap enhances electron transfer efficiency, critical for photodynamic therapy and NIR fluorescence applications .

Photophysical and Functional Comparisons

Absorption and Emission

- Qy Band Shifts : Introduction of meso-aryl substituents (e.g., p-tolyl groups) induces hypsochromic shifts in bacteriochlorins. For instance, B3-P2T2 shows a 16 nm hypsochromic shift compared to B3-T2 .

- NIR Performance : this compound absorbs in the NIR (700–900 nm), outperforming chlorins (600–700 nm) and porphyrins (400–600 nm) in deep-tissue imaging .

Table 2: Spectral Properties

| Compound | Qy Band (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|

| This compound | ~750–850 | 0.15–0.30* |

| Chlorin e6 | ~660–670 | 0.10–0.20 |

| Porphyrin | ~500–600 | <0.10 |

Catalytic and Enzymatic Activity

Chlorin derivatives (e.g., Zn-3-acetyl-Pheidea(6)) exhibit higher specific activity (172.5 nmol·min⁻¹·mg⁻¹) than bacteriochlorin analogs, attributed to differences in redox potentials and substrate binding . This highlights the role of pyrrolic ring reduction in modulating enzymatic interactions.

Q & A

Q. What are the optimal synthetic routes for Bacteriochlorin a, and how can purity be validated?

this compound is typically synthesized via porphyrin derivatization or reduction of chlorin precursors. Key steps include:

- Reaction conditions : Use controlled atmospheres (e.g., argon) to prevent oxidation during reduction steps .

- Purification : Employ column chromatography with silica gel or HPLC, followed by UV-Vis and mass spectrometry to confirm purity (>95%) .

- Reproducibility : Document solvent ratios, temperature, and catalyst concentrations in detail to enable replication .

Q. What spectroscopic techniques are essential for characterizing this compound?

A multi-technique approach is critical:

- UV-Vis/NIR : Identify Q-band absorption peaks (e.g., ~750 nm for this compound) to confirm electronic structure .

- EPR : Detect paramagnetic intermediates in photodynamic reactions .

- Fluorescence lifetime imaging (FLIM) : Quantify excited-state dynamics in biological environments . Tabulate extinction coefficients and quantum yields for cross-comparison with literature .

Advanced Research Questions

Q. How can contradictory data on this compound’s photostability in vivo be resolved?

Contradictions often arise from experimental variables:

- Variable control : Standardize light dose (mW/cm²), solvent systems (e.g., PBS vs. DMSO), and oxygen levels .

- Systematic reviews : Apply Cochrane methods to aggregate data, assess bias, and identify underreported factors (e.g., tissue oxygenation gradients) .

- Meta-analysis : Use statistical tools (e.g., RevMan) to compare degradation half-lives across studies .

Q. What methodologies address challenges in this compound’s tumor-targeting efficiency?

Advanced strategies include:

- Functionalization : Conjugate with tumor-specific ligands (e.g., folate or antibodies) via carbodiimide crosslinkers; validate binding via flow cytometry .

- Nanocarrier encapsulation : Use liposomal or polymeric nanoparticles to enhance pharmacokinetics; monitor release kinetics using dialysis membranes .

- In vivo imaging : Employ SPECT/CT with radiolabeled analogs (e.g., ⁶⁴Cu) to quantify biodistribution .

Q. How do solvent polarity and aggregation states affect this compound’s photophysical properties?

Methodological considerations:

- Solvent screening : Compare absorbance/emission in polar (e.g., methanol) vs. nonpolar solvents (e.g., toluene) to assess solvatochromism .

- Aggregation studies : Use dynamic light scattering (DLS) to correlate particle size with fluorescence quenching .

- Computational modeling : Apply TD-DFT to predict solvent-dependent HOMO-LUMO gaps .

Methodological Frameworks

Designing a hypothesis-driven study on this compound’s mechanism in photodynamic therapy (PDT):

- Research question : “How does this compound’s singlet oxygen quantum yield (ΦΔ) vary with intracellular pH?”

- Experimental design :

- In vitro assays: Use SOSG probes in pH-buffered cancer cell lines (e.g., HeLa) .

- Controls: Include dark controls and pH-insensitive photosensitizers (e.g., Rose Bengal) .

- Data synthesis: Perform ANOVA to compare ΦΔ across pH levels (e.g., 5.0 vs. 7.4) .

Conducting a literature review on this compound’s applications in bioimaging:

- Search strategy : Use Boolean terms like “this compound AND (bioimaging OR fluorescence)” in PubMed/Scopus .

- Inclusion criteria : Prioritize studies with quantified detection limits and in vivo validation .

- Gaps identification : Note understudied areas (e.g., two-photon absorption in deep tissues) .

Data Analysis and Reporting

Interpreting conflicting results in this compound’s cytotoxicity profiles:

- Source analysis : Check for methodological differences in cell viability assays (e.g., MTT vs. ATP luminescence) .

- Confounding factors : Account for light source variability (e.g., LED vs. laser) and incubation times .

- Reporting standards : Follow CONSORT guidelines for preclinical studies to enhance transparency .

Creating a reproducible data repository for this compound research:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.